I kappa B gamma protein
Description
Properties
CAS No. |
147257-52-1 |
|---|---|
Molecular Formula |
C9H7FN2 |
Synonyms |
I kappa B gamma protein |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
The IκB family includes IκBα, IκBβ, IκBε, Bcl-3, and IκBγ. Below is a detailed comparison based on structural, functional, and regulatory properties:
Table 1: Structural and Functional Comparison
Key Differences
Structural Determinants: IκBγ requires an incomplete seventh ankyrin repeat for high-affinity binding to NF-κB p50, whereas IκBα achieves inhibition through six repeats alone . The absence of a PEST sequence in IκBγ contrasts with IκBα and IκBβ, where PEST sequences mediate constitutive turnover .
Regulatory Mechanisms :
- IκBα : Signal-induced degradation via phosphorylation (Ser32/36) and ubiquitination (Lys21/22) activates NF-κB . Mutations in these residues (e.g., truncated proteins in Hodgkin’s HRS cells) cause constitutive NF-κB activation .
- IκBγ : Its activity is regulated by precursor processing rather than acute degradation. It lacks conserved phosphorylation/ubiquitination motifs, suggesting distinct regulatory pathways .
Functional Roles: IκBα is the primary responder to cytokines (e.g., TNF-α, IL-1) and pathogens, enabling rapid NF-κB activation .
Table 2: Regulatory Pathways
Research Findings and Implications
- IκBα Dominance in Pathology : Mutations in IκBα (e.g., C-terminal truncations) are linked to Hodgkin’s lymphoma, where constitutive NF-κB drives proliferation and anti-apoptosis . In contrast, IκBγ mutations are rarely reported, highlighting its auxiliary role.
- Kinase Specificity: IκBα is phosphorylated by IKKα/IKKβ, while IκBγ’s regulation remains unclear.
- Therapeutic Targeting : Drugs targeting IκBα phosphorylation (e.g., proteasome inhibitors) are clinically validated, whereas IκBγ-specific therapies remain unexplored .
Preparation Methods
Isolation of the IKK Complex
IκBγ is natively expressed as part of the 700–900 kDa IKK complex in mammalian cells. Early purification strategies focused on isolating this complex from cytokine-stimulated cells. For example, DiDonato et al. (1999) purified the IKK complex from TNF-α-treated HeLa cells using a combination of ion-exchange chromatography, gel filtration, and affinity-based methods. The protocol involved:
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Cell Stimulation : HeLa cells treated with TNF-α (10 ng/mL for 10 minutes) to activate NF-κB signaling.
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Lysis : Cells homogenized in a buffer containing 20 mM HEPES (pH 7.9), 150 mM NaCl, 1% NP-40, and protease inhibitors.
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Chromatography : Sequential purification via DEAE-Sepharose (anion exchange), Superose 6 gel filtration, and heparin-Sepharose affinity columns.
-
Validation : Kinase activity assays using recombinant IκBα as a substrate to confirm IKK functionality.
This method yielded a heterotrimeric complex containing IKKα, IKKβ, and IκBγ, with IκBγ serving as the regulatory subunit. However, native purification is labor-intensive and yields low quantities of IκBγ (typically <1% of total cellular protein).
Recombinant Expression Systems
Mammalian Transient Transfection
Recombinant expression in mammalian cells ensures proper post-translational modifications. A study by Li et al. (2020) utilized HEK293T cells transfected with wild-type or mutant IKBKG plasmids to produce IκBγ:
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Plasmid Construction : Full-length human IKBKG cDNA cloned into pcDNA3.0-HA vectors.
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Transfection : Lipofectamine 3000-mediated delivery of plasmids into HEK293T cells.
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Harvesting : Cells lysed 48 hours post-transfection in RIPA buffer (50 mM Tris-HCl, 150 mM NaCl, 1% Triton X-100).
-
Immunoprecipitation : Anti-HA agarose beads used to isolate HA-tagged IκBγ, achieving >90% purity.
This approach facilitates functional studies, as seen in NF-κB luciferase assays where transfected IκBγ restored signaling in IKBKG-deficient cells.
Bacterial Expression Challenges
IκBγ’s large size (48 kDa) and requirement for eukaryotic folding partners limit its solubility in prokaryotic systems. Attempts to express full-length IκBγ in E. coli often result in inclusion bodies. Co-expression with IKKα/IKKβ or truncation of the N-terminal coiled-coil domain improves solubility but compromises functional activity.
CRISPR-Cas9 Engineered Cell Lines
Endogenous Tagging
CRISPR-Cas9 enables endogenous tagging of IκBγ with affinity epitopes (e.g., FLAG or HA) in diploid cell lines. A protocol from Li et al. (2020) achieved this via:
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sgRNA Design : Targeting the IKBKG stop codon for homology-directed repair.
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Selection : Puromycin resistance markers integrated alongside the tag.
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Validation : Western blotting with anti-FLAG antibodies confirmed tagging efficiency >70%.
This approach allows study of IκBγ in its native context but requires extensive optimization.
Functional Assays for Quality Control
NF-κB Inhibition Assays
Purified IκBγ must be validated for its ability to inhibit NF-κB-DNA binding. A footprinting assay described by Malek et al. (1995) involves:
Kinase Activity Profiling
IκBγ’s role in IKK activation is assessed by measuring IKKβ phosphorylation of IκBα. A radioactive kinase assay includes:
-
Substrate : Recombinant IκBα (residues 1–54) containing Ser32/36.
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Reaction : [γ-32P]ATP, MgCl2, and purified IKK complex.
Challenges and Optimization Strategies
Q & A
Q. What strategies mitigate cross-reactivity challenges when detecting I kappa B gamma isoforms in heterogeneous samples?
- Methodology : Combine 2D gel electrophoresis with isoform-specific antibodies. Validate using siRNA knockdowns or CRISPR-Cas9 knockout cell lines. For high-throughput studies, apply tandem mass spectrometry with spectral libraries to distinguish isoforms .
Q. How should experimental designs be optimized to study I kappa B gamma’s role in non-canonical NF-kappa B pathways?
- Methodology : Use luciferase reporter assays with NF-kappa B response elements. Include stimuli like TNF-α or IL-1β to activate pathways. For in vivo relevance, employ tissue-specific conditional knockout models and single-cell RNA sequencing to map pathway activity .
Q. What statistical frameworks are appropriate for analyzing time-resolved data on I kappa B gamma’s nuclear-cytoplasmic shuttling?
- Methodology : Apply mixed-effects models to account for cell-to-cell variability. Use Bayesian inference to estimate kinetic parameters (e.g., import/export rates). Validate with bootstrapping to ensure robustness .
Data Interpretation & Contradictions
Q. How to reconcile discrepancies between in vitro and in vivo studies of I kappa B gamma’s regulatory mechanisms?
- Methodology : Cross-validate findings using ex vivo systems like patient-derived organoids. Perform meta-analyses of public datasets (e.g., GEO, ProteomicsDB) to identify context-dependent interactions. Control for microenvironmental factors (e.g., hypoxia, pH) in vitro .
Q. What steps resolve conflicting evidence about I kappa B gamma’s phosphorylation sites and their functional relevance?
- Methodology : Use alanine-scanning mutagenesis to systematically test putative phosphorylation sites. Pair with phospho-proteomics and functional assays (e.g., NF-kappa B luciferase activity). Compare results across cell types (e.g., immune vs. epithelial cells) .
Ethical & Technical Standards
Q. What ethical guidelines apply when using human-derived samples to study I kappa B gamma in disease models?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
